Blancophor R

Description

Historical Trajectories and Evolution of Optical Brightener Research

The quest to counteract the natural yellowing of materials is a long-standing pursuit. culturalheritage.org Early efforts involved bleaching and blueing techniques to enhance whiteness. fibre2fashion.com A significant advancement came with the discovery of fluorescence. In 1852, G.G. Stokes first described the phenomenon of fluorescence in uranium glass. culturalheritage.org This was followed by the observation in 1929 that esculin, an extract from horse chestnut bark, could impart a blue fluorescence to offset yellowing. culturalheritage.orgpardissabz.com

These natural brighteners, however, had limitations, including poor lightfastness. culturalheritage.orgfibre2fashion.com This led to the development of synthetic optical brighteners in the 1920s, with early compounds based on stilbene (B7821643) derivatives. sinoshiny.com The mid-20th century saw substantial growth in the production and application of these synthetic agents, driven by the rise of synthetic fibers like polyester (B1180765) and nylon. sinoshiny.com The first commercially available optical brightener was produced in 1940. pardissabz.com Over the years, research has led to the development of various classes of optical brighteners to suit different materials and applications, including their incorporation into laundry detergents and the paper industry. pardissabz.comsinoshiny.com

Foundational Conceptual Frameworks for Optical Brightener Investigation

The fundamental principle behind optical brighteners lies in their ability to absorb ultraviolet (UV) light and re-emit it as visible blue light. culturalheritage.orgsinoshiny.com This emitted blue light counteracts any yellowish tint in a material, making it appear whiter and brighter. sinoshiny.com This "white enhancement effect" is achieved through the specific molecular structure of the compounds. pardissabz.com

For an optical brightener to be effective, its structure must possess several key features:

A conjugated system of double bonds: This is essential for fluorescence.

Linearity and coplanar configuration: The molecule should be linear and have aromatic nuclei capable of a flat arrangement.

Solubilizing groups: Groups like sulfonic acid enhance water solubility and affinity for fibers.

The fluorescence mechanism of Blancophor R, a stilbene-type brightener, involves the absorption of UV light (typically in the 340–370 nm range) and the emission of blue fluorescent light (around 400–440 nm). tandfonline.comvulcanchem.com The efficiency of this process is influenced by the extended π-conjugation in the stilbene core and the presence of electron-donating and electron-withdrawing groups that create a "push-pull" system. vulcanchem.com

Significance of this compound as a Model Compound within Contemporary Research Paradigms

This compound serves as a valuable model compound in various research areas due to its well-defined structure and fluorescent properties. Its high affinity for β-glycosidically linked polysaccharides, such as glucan and chitin (B13524) found in fungal cell walls, has made it a useful tool in microbiology for the fluorescent staining and detection of fungi in clinical specimens. nih.govnih.gov

Recent research has also explored the synthesis of this compound nanoparticles. researchgate.nettandfonline.com These studies investigate novel preparation methods, such as the reverse microemulsion technique, to create nanoparticles with specific sizes and properties. researchgate.nettandfonline.comtandfonline.com The resulting nanoparticles have potential applications in areas like dye transfer inhibition in textiles. tandfonline.com Furthermore, the photodecay characteristics of optical brighteners like this compound are being studied for their potential use in detecting wastewater contamination in water resources. researchgate.netnih.govsccwrp.org

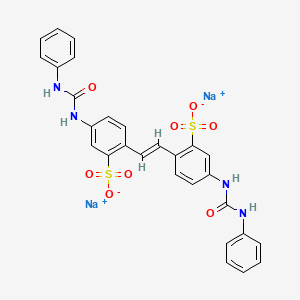

Structure

3D Structure of Parent

Properties

CAS No. |

2606-93-1 |

|---|---|

Molecular Formula |

C28H22N4Na2O8S2 |

Molecular Weight |

652.6 g/mol |

IUPAC Name |

disodium;5-(phenylcarbamoylamino)-2-[(E)-2-[4-(phenylcarbamoylamino)-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H24N4O8S2.2Na/c33-27(29-21-7-3-1-4-8-21)31-23-15-13-19(25(17-23)41(35,36)37)11-12-20-14-16-24(18-26(20)42(38,39)40)32-28(34)30-22-9-5-2-6-10-22;;/h1-18H,(H2,29,31,33)(H2,30,32,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b12-11+;; |

InChI Key |

OMYYIKYIUKPRDH-YHPRVSEPSA-L |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

1245816-75-4 2606-93-1 |

Origin of Product |

United States |

Synthesis and Advanced Material Forms in Research Contexts

Methodologies for the Chemical Synthesis of Blancophor R and its Derivatives

The creation of this compound involves specific chemical reactions and rigorous characterization to ensure the purity and identity of the final compound and its precursors.

The primary method for synthesizing this compound is through a nucleophilic substitution reaction. researchgate.netresearchgate.nettandfonline.comtandfonline.com This process begins with the precursor 4,4′-diamino-stilbene-2,2′-disulfonic acid. researchgate.netresearchgate.nettandfonline.comtandfonline.comvulcanchem.com The synthesis involves the reaction of this stilbene (B7821643) derivative with phenyl isocyanate. researchgate.nettandfonline.comvulcanchem.com The amino groups on the stilbene backbone act as nucleophiles, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. This reaction results in the formation of urea (B33335) linkages (-NH-C(=O)-NH-), yielding the final this compound molecule, which is systematically named 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]benzenesulfonic acid] disodium (B8443419) salt. vulcanchem.com

The synthesis of the key intermediate, 4,4′-diaminostilbene-2,2′-disulfonic acid, itself involves a multi-step process. It starts with the preparation of 4,4′-dinitrostilbene-2,2′-disulfonic acid from 2-methyl-5-nitrobenzenesulfonic acid. researchgate.net This is followed by a reduction reaction, where the nitro groups are converted to amino groups, typically using iron powder and acetic acid, to yield 4,4′-diaminostilbene-2,2′-disulfonic acid. researchgate.net

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Role |

|---|---|

| 4,4′-diamino-stilbene-2,2′-disulfonic acid | Stilbene precursor and nucleophile |

| Phenyl isocyanate | Electrophile for forming urea linkages |

| 2-methyl-5-nitrobenzen sulfonic acid | Starting material for the stilbene precursor |

| Iron powder and acetic acid | Reducing agents for nitro to amino group conversion |

To validate the synthesis of this compound and its intermediates, various spectroscopic techniques are employed. researchgate.nettandfonline.comvulcanchem.com These methods are crucial for confirming the chemical structure and purity of the synthesized compounds.

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key peaks confirming the structure of this compound include those for sulfonate groups (S=O stretching) around 1180 cm⁻¹ and urea linkages, with C=O stretching at approximately 1640 cm⁻¹ and N-H stretching around 3350 cm⁻¹. vulcanchem.com

Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, further confirming the successful synthesis. nih.gov

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to characterize the optical properties of this compound. The UV-Vis spectrum of this compound in ethanol (B145695) shows a maximum absorbance at approximately 337 nm. researchgate.net Its fluorescence spectrum exhibits a maximum excitation wavelength (λex) at 373 nm and a maximum emission wavelength (λem) at 417 nm when measured in ethanol. researchgate.net

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peak/Wavelength | Corresponding Functional Group/Property |

|---|---|---|

| FT-IR | ~1180 cm⁻¹ | S=O stretching (sulfonate) |

| FT-IR | ~1640 cm⁻¹ | C=O stretching (urea) |

| FT-IR | ~3350 cm⁻¹ | N-H stretching (urea) |

| UV-Vis (in ethanol) | ~337 nm | Maximum absorbance |

| Fluorescence (in ethanol) | λex = 373 nm, λem = 417 nm | Maximum excitation and emission |

Nucleophilic Substitution Reactions in Stilbene Precursor Synthesis

Development and Characterization of this compound Nanoparticles for Research Applications

The formulation of this compound into nanoparticles represents a significant advancement, enhancing its properties and expanding its potential applications in research.

A notable method for producing this compound nanoparticles is the reverse microemulsion technique. researchgate.nettandfonline.comtandfonline.comresearchgate.net This approach allows for the creation of nano-sized water droplets dispersed within a continuous oil phase, stabilized by a surfactant. researchgate.net An optimized formulation for this synthesis consists of water, n-butyl acetate (B1210297) as the oil phase, cetyltrimethylammonium bromide (CTAB) as the surfactant, and isopropanol (B130326) as a co-surfactant. researchgate.nettandfonline.comtandfonline.com

The specific weight-to-weight (w/w) ratio for a successful microemulsion system is reported as 20% water, 50% n-butyl acetate, 10% cetyltrimethylammonium bromide, and 20% isopropanol, with a 0.5% concentration of this compound in the water phase. researchgate.nettandfonline.comtandfonline.com This method yields a clear, homogeneous, and thermodynamically stable system for the formation of nanoparticles. researchgate.nettandfonline.comtandfonline.com

Table 3: Optimized Formulation for this compound Nanoparticle Synthesis via Reverse Microemulsion

| Component | Percentage (w/w) |

|---|---|

| Water | 20% |

| n-Butyl acetate | 50% |

| Cetyltrimethylammonium bromide (CTAB) | 10% |

| Isopropanol | 20% |

| This compound (in water) | 0.5% |

The characterization of the synthesized this compound nanoparticles is essential to understand their physical properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques used for this purpose. researchgate.nettandfonline.comtandfonline.com

These imaging methods have revealed that the nanoparticles produced through the reverse microemulsion protocol are nearly spherical in shape. researchgate.nettandfonline.comtandfonline.com The average diameter of these nanoparticles is approximately 60 nm. researchgate.nettandfonline.comtandfonline.com Research has also indicated that these nanoparticle systems exhibit high stability, which is a crucial factor for their application in areas such as dye transfer inhibition. researchgate.nettandfonline.comtandfonline.com The UV-Vis absorbance of the nanoparticles is slightly red-shifted to 342 nm compared to the bulk material. researchgate.net

Advanced Photophysical and Photochemical Research of Optical Brightening Agents

Fundamental Photophysical Mechanisms and Energy Transfer Processes

Optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), are chemical compounds that enhance the perception of whiteness by absorbing light in the ultraviolet (UV) region of the spectrum and re-emitting it as blue light in the visible region. researchgate.nettextilelearner.net This fluorescent activity counteracts the natural yellowish tint of many materials, resulting in a brighter, cleaner appearance. textilelearner.net Blancophor R, a stilbene-type FWA, operates on this principle of fluorescence. researchgate.netresearchgate.net Its basic structure is derived from 4,4'-diamino-stilbene-2,2'-disulfonic acid. researchgate.netresearchgate.net

The core function of this compound is governed by its specific light absorption and emission characteristics. Like other FWAs, it absorbs high-energy radiation in the near-UV range (typically 340–380 nm) and re-emits this energy at a longer wavelength, shifting it into the blue portion of the visible spectrum (typically 400–450 nm). researchgate.nettextilelearner.net This process involves the excitation of electrons from a ground electronic state to a higher energy state upon UV light absorption, followed by a rapid relaxation and emission of a photon as the electron returns to the ground state.

Research conducted on this compound in an ethanol (B145695) solution has identified its key spectral properties. Studies have determined its maximum absorbance and fluorescence wavelengths, which are crucial for its effectiveness as an optical brightener. The fluorescence spectrum for this compound in ethanol shows a maximum excitation wavelength (λex) of 373 nm and a maximum fluorescence emission wavelength (λem) of 417 nm. researchgate.netresearchgate.net Another study notes a maximum absorbance peak around 337 nm in ethanol. researchgate.net The difference in energy between the absorbed and emitted light is known as the Stokes shift.

When formulated into nanoparticles, the photophysical properties of this compound can be altered. For instance, nanoparticles of this compound have shown a shift in both excitation and emission wavelengths, with a λex of 378 nm and a λem of 430 nm. researchgate.net This shift to a longer wavelength in the blue light region can enhance the optical brightening effect. researchgate.net

Interactive Data Table: Photophysical Properties of this compound

Below is a table summarizing the reported absorption and emission data for this compound.

| Compound Form | Solvent | Max. Absorption (λabs) | Max. Excitation (λex) | Max. Emission (λem) | Source(s) |

| This compound | Ethanol | ~337 nm | 373 nm | 417 nm | researchgate.net, researchgate.net |

| This compound Nanoparticles | Not Specified | 342 nm | 378 nm | 430 nm | researchgate.net, researchgate.net |

This compound belongs to the stilbene (B7821643) class of compounds, which are characterized by a central carbon-carbon double bond. researchgate.netresearchgate.net A key photochemical process for stilbene derivatives is photoinduced trans-cis (or E-Z) isomerization around this double bond. researchgate.net Typically, the trans-isomer is the thermodynamically more stable and planar form, which is responsible for the strong fluorescence required for optical brightening.

Research into Light Absorption and Emission Phenomena in Brightened Systems

Theoretical Modeling and Computational Chemistry Approaches to Brightener Interactions

Computational chemistry provides powerful tools for investigating the behavior of optical brighteners at a molecular level, offering insights that complement experimental findings.

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to study the electronic structure and optical properties of fluorescent molecules. unifi.it These approaches can be used to model the interactions between an OBA like this compound and a substrate, such as cellulose (B213188) fibers in paper or textiles.

Such investigations can elucidate the nature of the non-covalent forces that govern the adhesion of the brightener to the substrate. For this compound, this would involve modeling the hydrogen bonds and van der Waals interactions between its sulfonate (-SO3H) and ureido (-NH-CO-NH-) groups and the hydroxyl (-OH) groups of cellulose. By calculating the binding energies and geometries, researchers can predict the strength and stability of this adsorption.

Furthermore, TD-DFT calculations can predict the absorption and emission spectra of the brightener molecule. unifi.it By modeling the brightener both in isolation and when interacting with the substrate, these simulations can reveal how the substrate environment influences the photophysical properties of this compound, such as causing shifts in its emission wavelength. This provides a theoretical basis for understanding how the brightener's performance is affected by the material it is applied to.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For optical brighteners, MD simulations can model their behavior in solution and their dynamics at the substrate interface. An MD simulation provides an atomic-level "movie" of the system's structure and dynamics. nih.gov

To simulate this compound, a model would be constructed consisting of one or more brightener molecules within a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are defined by a set of parameters known as a force field. unifi.itnih.gov The simulation then numerically integrates Newton's equations of motion, tracking the trajectory of each atom over a set period. nih.gov

These simulations can reveal crucial information about the brightener's properties, such as its solubility, aggregation behavior in solution, and conformational flexibility. unifi.it For instance, MD can show whether this compound molecules tend to clump together (aggregate) at certain concentrations, which can lead to self-quenching and a reduction in fluorescence efficiency. By simulating the brightener near a substrate surface, MD can also provide a dynamic picture of the adsorption process and the final orientation of the molecule on the fiber, which are critical factors for achieving optimal whitening.

Sophisticated Analytical Methodologies and Detection Strategies for Blancophor R

Chromatographic and Spectrometric Techniques for Trace Analysis

Chromatographic and spectrometric methods are the cornerstone for the trace analysis of Blancophor R, offering high sensitivity and selectivity. These techniques are capable of separating the analyte from complex mixtures and providing precise quantification.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of stilbene-type fluorescent whitening agents like this compound. patsnap.comresearchgate.net The method's robustness allows for the determination of this compound in various samples, including detergents and cosmetics. patsnap.com A typical HPLC setup involves a C18 column for separation. patsnap.comresearchgate.net For enhanced detection, HPLC systems are often coupled with fluorescence detectors, which are highly sensitive and selective for fluorescent compounds. researchgate.netacs.org Some methods also utilize a diode array detector (DAD) in conjunction with a fluorescence detector to establish a comprehensive analytical profile. patsnap.com The use of an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogensulfate, in the mobile phase can be crucial for achieving good separation of ionic compounds like this compound on a reversed-phase column. researchgate.net

A key aspect of HPLC analysis is the optimization of the mobile phase composition. For instance, a gradient elution using acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution can be employed for effective separation. patsnap.com The selection of appropriate excitation and emission wavelengths for the fluorescence detector is critical for maximizing sensitivity. For many fluorescent whitening agents, excitation around 340-350 nm and emission around 430 nm are effective. ncl.edu.tw

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Chromatographic Column | Shiseido MG C18 patsnap.com |

| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate containing 2 mmol/L dihexylammonium acetate patsnap.com |

| Detection | Diode Array Detector (DAD) and Fluorescence Detector patsnap.com |

| Application | Rapid determination of stilbene (B7821643) fluorescent brightening agents in cosmetics and detergents patsnap.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Environmental and Material Studies

For ultra-trace analysis and unequivocal identification, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netfda.gov This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC. waters.com UPLC-MS/MS is particularly valuable for analyzing complex environmental matrices like surface water and in migration studies from food contact materials. researchgate.netacs.org The coupling of UPLC with tandem mass spectrometry allows for the highly selective detection of analytes based on their specific mass-to-charge ratios, even in the presence of interfering substances. mdpi.com

Methods have been developed for the simultaneous determination of multiple fluorescent whitening agents in various samples, including food packaging and human plasma. researchgate.netmdpi.com These methods often involve electrospray ionization (ESI) in either positive or negative mode, followed by detection using multiple reaction monitoring (MRM), which enhances specificity and sensitivity. researchgate.netmdpi.com The limits of detection for UPLC-MS/MS methods are typically in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, making it ideal for trace-level quantification. mdpi.com

Solid-Phase Extraction (SPE) Protocols for Sample Preparation and Enrichment

Effective sample preparation is critical for the reliable analysis of this compound, especially at trace concentrations in complex matrices. slideshare.net Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from aqueous samples, such as surface water and wastewater. acs.orgresearchgate.netepa.gov The principle of SPE involves passing the sample through a sorbent material that retains the analyte of interest, while interfering substances are washed away. slideshare.net The analyte is then eluted with a small volume of a suitable solvent. slideshare.net

For stilbene-type fluorescent whitening agents, C18-bonded silica (B1680970) is a commonly used sorbent material in SPE cartridges or disks. acs.orgresearchgate.net The use of an ion-pairing reagent during the extraction process can improve the retention of ionic compounds like this compound on the C18 sorbent. researchgate.net The choice of elution solvent is also crucial for achieving high recovery rates; methanol (B129727) is often used for this purpose. acs.org SPE protocols have been successfully applied to the analysis of fluorescent whitening agents in environmental waters, laundry detergents, and paper materials. acs.orgresearchgate.netnewclothmarketonline.com

Table 2: SPE Protocol for FWA Analysis in Water Samples

| Step | Description |

|---|---|

| Sorbent | C18 bonded-phase silica acs.org |

| Sample Volume | 10-200 mL acs.org |

| Elution Solvent | Methanol containing an ion-pairing reagent acs.org |

| Application | Determination of FWAs in sewage and river water acs.org |

Spectroscopic and Microscopic Methods for Qualitative and Quantitative Research

Spectroscopic and microscopic techniques provide valuable qualitative and quantitative information about this compound, from its fundamental photophysical properties to its application in biological imaging.

Development and Validation of Fluorescence Microscopy Techniques utilizing this compound

This compound's inherent fluorescence makes it a useful stain in fluorescence microscopy, particularly for the visualization of fungal elements in clinical specimens. nih.govnih.gov Its high affinity for β-glycosidically linked polysaccharides like chitin (B13524) and glucan in fungal cell walls allows for bright and stable fluorescent staining. nih.gov This technique offers a rapid and reliable method for detecting fungi in tissues and other clinical samples. nih.govnih.gov

The procedure can be performed concurrently with the maceration of surrounding tissue, and heating can accelerate the process. nih.gov Fluorescence microscopy using this compound typically involves excitation with UV light (below 400 nm) and detection of the emitted blue fluorescence using a barrier filter around 420 nm. nih.gov The resulting image shows brightly fluorescent fungal elements against a dark background. nih.gov This method has been shown to be superior to traditional alkali methods for the microscopic proof of dermatophytes. nih.gov

Optimization of Spectral Parameters for Enhanced Analytical Precision

The analytical precision of methods relying on fluorescence detection is highly dependent on the optimization of spectral parameters. For this compound, this involves determining the optimal excitation and emission wavelengths to maximize the fluorescence signal and minimize background interference. researchgate.net

Studies have shown that for this compound in ethanol (B145695), the maximum excitation wavelength is around 373 nm, and the maximum emission wavelength is approximately 417 nm. researchgate.netresearchgate.net However, these values can be influenced by the solvent and the local chemical environment. For instance, when incorporated into nanoparticles, a slight shift in both the excitation and emission wavelengths has been observed. researchgate.net In some HPLC methods with fluorescence detection, a more general setting of 340 nm for excitation and 430 nm for emission is used to cover a broader range of fluorescent whitening agents. ncl.edu.tw The photodecay of optical brighteners upon exposure to UV light is another important consideration, which can be utilized to differentiate them from naturally fluorescing compounds in environmental samples. sccwrp.org

Table 3: Spectral Properties of this compound

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Maximum Excitation (in Ethanol) | 373 | researchgate.netresearchgate.net |

| Maximum Emission (in Ethanol) | 417 | researchgate.netresearchgate.net |

| Maximum Absorbance (in Ethanol) | 337 | researchgate.net |

This compound as a Fluorescent Tracer in Scientific Investigations

The unique spectral properties of this compound, specifically its ability to absorb light in the near-ultraviolet region and emit it in the blue portion of the visible spectrum, make it an ideal fluorescent tracer. researchgate.net This characteristic allows for its detection at very low concentrations, a critical requirement for studies investigating the transport and fate of substances in various environmental matrices. usda.gov

Methodological Development for Spray Deposition and Environmental Flow Studies

This compound has been instrumental in the development and refinement of methodologies for assessing spray deposition and drift in agricultural applications. In these studies, the tracer is mixed with a spray solution, often water or a pesticide formulation, and applied under controlled conditions. usda.gov Samples are then collected from target and non-target areas to quantify the amount of deposition.

The analytical process typically involves washing the collected samples with a solvent, such as methanol or ethanol, to extract the this compound. usda.gov The fluorescence of the resulting solution is then measured using a fluorometer. By comparing the fluorescence intensity of the samples to a standard calibration curve, researchers can accurately determine the concentration of the tracer and, by extension, the amount of the original spray solution that has been deposited. usda.gov This technique provides a rapid and inexpensive method for quantitative deposition measurement. usda.gov

Field experiments have utilized this compound to compare the drift produced by different spraying systems. For instance, studies have compared conventional sprayers with air-assisted systems, using the tracer to quantify the reduction in spray drift achieved with the latter. In such experiments, a water-soluble liquid form of Blancophor is often used at a specific concentration in the spray tank. The data gathered from these studies are crucial for optimizing spraying parameters to enhance pesticide efficacy while minimizing environmental contamination.

The following table outlines a typical experimental setup for a spray deposition study using this compound as a tracer:

| Parameter | Description | Example |

| Tracer | The fluorescent compound used. | Blancophor BA liquid |

| Concentration | The amount of tracer in the spray solution. | 5% V/V in tap water |

| Application | The method of spraying. | Air-assisted vs. Conventional sprayer |

| Sampling | Collection of deposited spray. | Kromekote cards, plant leaves, etc. |

| Extraction | Solvent used to recover the tracer. | Methanol |

| Analysis | Instrument for measuring fluorescence. | Fluorometer |

Evaluation of Tracer Stability and Interference in Complex Experimental Matrices

A critical aspect of using any tracer is ensuring its stability and minimizing interference from the experimental environment. The reliability of data from studies using this compound hinges on its chemical and photostability, as well as the absence of confounding signals from the sample matrix.

Research has shown that the fluorescence of some tracers can be sensitive to pH changes. researchgate.net While specific data on the pH sensitivity of this compound in spray solutions is not extensively detailed in the provided search results, the stability of similar fluorescent tracers has been a subject of investigation. For example, the fluorescence of tracers like Pyranine has been found to be highly dependent on the pH of the wash solution. researchgate.net This highlights the importance of controlling and documenting the pH during the extraction and analysis phases of experiments with any fluorescent tracer.

Furthermore, the stability of the tracer under sunlight is a significant consideration for field studies. researchgate.net Some fluorescent dyes can degrade upon exposure to ultraviolet radiation, leading to a decrease in fluorescence and an underestimation of deposition. While some tracers like Brilliant Blue have shown good stability in sunlight, others may require protection from light after sampling. researchgate.net The stability of this compound under various environmental conditions is a key factor in its suitability for specific research applications.

Interference from the complex matrices of environmental samples, such as soil, plant tissue, or water containing organic matter, can also affect the accuracy of fluorescence measurements. These matrices may contain naturally fluorescent compounds that could contribute to the signal, or they might quench the fluorescence of this compound, leading to inaccurate readings. Method development often includes steps to mitigate these interferences, such as sample cleanup procedures or the use of specific excitation and emission wavelengths to isolate the signal from this compound. researchgate.netresearchgate.net

The following table summarizes key considerations for tracer stability and interference:

| Factor | Potential Issue | Mitigation Strategy |

| pH of Solution | Altered fluorescence intensity. | Buffer the extraction solvent; measure and record pH. |

| Sunlight Exposure | Photodegradation of the tracer. | Protect samples from light after collection; select photostable tracers. |

| Matrix Effects | Background fluorescence or quenching. | Use of blanks; sample purification; specific wavelength selection. |

| Agitation Stability | Physical degradation of the tracer solution. | Assess stability under agitation before use. researchgate.net |

Environmental Fate, Ecotoxicological Dynamics, and Bioremediation Research

Environmental Occurrence and Distribution Studies in Aquatic Systems

The introduction of fluorescent whitening agents (FWAs) like Blancophor R into aquatic environments is a primary concern for potential pollution. epa.gov As additives in consumer products such as laundry detergents, their pathway into water systems is mainly through wastewater effluents. europa.eu

FWAs are frequently detected in surface water and sewage effluent. researchgate.net Monitoring studies in various global regions have confirmed the presence of stilbene-type FWAs, the class to which this compound belongs, in river and lake systems. For instance, studies of 18 Swiss and German rivers found concentrations of the related FWA-1 ranging from 0.03 to 2 µg/L. heraproject.com Similarly, trace amounts of another stilbene (B7821643) derivative, 4,4′-bis(2-sulfostyryl)-biphenyl (DSBP), were detected in surface water samples at concentrations between 0.2 and 3.7 µg/l. researchgate.net While specific quantitative data for this compound is not detailed in these studies, the findings for structurally similar compounds indicate that FWAs are persistent enough to be measured in environmental water samples after wastewater discharge. researchgate.netheraproject.com The European Union's ECHA database notes that environmental release of this compound can occur from industrial use and from consumer use in washing and cleaning products. europa.eu

Adsorption to solids is a significant process affecting the environmental distribution of stilbene-type FWAs. oecd.org In sewage treatment plants, these compounds show a strong tendency to adsorb onto sewage sludge, with removal rates via adsorption measured at 85–90% for FWA-1. heraproject.com For the related compound Fluorescent Brightener 220, adsorption and desorption studies on different soil types revealed a high affinity for partitioning to the solid phase. oecd.org The amount of the substance adsorbed ranged from 85% to 98%, with less than 5% of the adsorbed amount being subsequently released. oecd.org

This strong adsorption behavior means that sediments are a primary sink for these compounds in aquatic systems. oecd.org Modeling the fate of FWAs in river systems has shown that accounting for the exchange between the water column and sediment is essential for accurately predicting their environmental concentrations. researchgate.net The high adsorption potential is a key factor in their removal from the water column but also leads to their accumulation in sediments. oecd.org

Table 1: Soil Organic Carbon-Water Partitioning Coefficient (Koc) for the Structurally Similar FWA, Fluorescent Brightener 220 This data provides insight into the expected adsorption behavior of stilbene-type FWAs like this compound.

| Soil Type | Organic Carbon Content (%) | Koc Value | Reference |

|---|---|---|---|

| Sand | 0.7 | 4,214 | oecd.org |

| Loamy Sand | 2.29 | 10,043 | oecd.org |

| Sandy Loam | 1.34 | 2,470 | oecd.org |

Monitoring and Quantification in Surface Waters and Wastewater Effluents

Degradation Pathways and Kinetics in Natural and Engineered Systems

The persistence and degradation of this compound and related compounds are governed by both photochemical and biological processes. While generally resistant to biodegradation, they are susceptible to photodegradation. heraproject.comoecd.org

Photodegradation is a major elimination pathway for stilbene-type FWAs in the photic zone of surface waters. oecd.org In the presence of sunlight, these compounds undergo rapid direct photolysis. oecd.org The stilbene moiety can undergo a reversible isomerization from the fluorescent (E)-isomer to the non-fluorescent (Z)-isomer, which is a key step in the degradation process. heraproject.com

Field and laboratory studies on structurally similar FWAs have determined environmental half-lives under sunlight exposure. A mass balance study for FWA-1 in Lake Greifensee, Switzerland, attributed 50% of its removal to photolysis. heraproject.com

Table 2: Environmental Half-Life (t½) via Photodegradation for Structurally Similar FWAs

| Compound | System | Environmental Half-Life (t½) | Reference |

|---|---|---|---|

| Fluorescent Brightener 220 | Eutrophic lake water (sunlight) | 3.9 - 5.2 hours | oecd.org |

| FWA-1 | Natural water (Lake Greifensee) | 4.1 - 5.1 hours | oecd.org |

Stilbene-type FWAs are generally considered to be poorly biodegradable in standard tests. heraproject.com A study on Fluorescent Brightener 220 showed only 1.2% biodegradation after 28 days in a ready biodegradability test (OECD 301A). oecd.org However, significant removal is achieved in wastewater treatment, primarily through adsorption onto sludge rather than biological degradation. heraproject.comoecd.org In a test for inherent biodegradability (OECD 302B), FWA-1 showed an elimination of 89.6% after 3 hours and a DOC removal of 98.8% after 21 days, largely attributed to adsorption. heraproject.com

The degradation that does occur, primarily through photolysis, leads to the formation of various metabolites. For Fluorescent Brightener 220, photolysis yields a primary water addition product (an alcohol), which constitutes 72% of the metabolites, along with an aldehyde and other minor unidentified products. oecd.org For FWA-1, photodegradation also leads to numerous metabolites that have not been fully identified. heraproject.com

Photodegradation Mechanisms and Environmental Half-Life Determinations

Ecotoxicological Investigations on Non-Human Organisms

The potential for ecotoxicological effects is a key aspect of the environmental assessment of FWAs. According to the classification provided by companies to the European Chemicals Agency (ECHA), this compound is considered very toxic to aquatic life with long-lasting effects. europa.eu

Detailed studies on the closely related compound Fluorescent Brightener 220 have been conducted to determine its toxicity to various aquatic organisms. These tests generally show low acute toxicity. oecd.org For example, the 96-hour median lethal concentration (LC50) for fish (Brachydanio rerio) was greater than 1000 mg/L. oecd.org Chronic toxicity tests on Daphnia magna established a 21-day No-Observed-Effect Concentration (NOEC) for reproduction at 10 mg/L. oecd.org Furthermore, research on FWA-1 indicated that the mixture of breakdown products resulting from photodegradation was less toxic to aquatic life than the parent compound. heraproject.com

Table 3: Ecotoxicity Data for the Structurally Similar Compound, Fluorescent Brightener 220

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish (Brachydanio rerio) | Acute, 96h | LC0 | > 1000 | oecd.org |

| Fish (Brachydanio rerio) | Chronic, 14d | NOEC | > 859 | oecd.org |

| Invertebrate (Daphnia magna) | Acute, 48h | EC0 | ≥ 113 | oecd.org |

| Invertebrate (Daphnia magna) | Acute, 24h | EC50 | > 1000 | oecd.org |

| Invertebrate (Daphnia magna) | Chronic, 21d | NOEC (reproduction) | 10 | oecd.org |

| Algae (Scenedesmus subspicatus) | Acute, 96h | EC50 | > 1000 | oecd.org |

| Algae (Scenedesmus subspicatus) | Acute, 96h | EC0 | 500 | oecd.org |

Impact on Aquatic Microorganisms and Biological Communities

The introduction of optical brightening agents (OBAs) like this compound into aquatic environments raises concerns about their potential impact on microorganisms and broader biological communities. While some OBAs are considered harmful to aquatic organisms, the extent of this impact can vary based on the specific compound and its concentration. itcilo.orgnih.gov

Research indicates that the presence of optical brighteners can interfere with the effectiveness of conventional wastewater treatment methods. sinoshiny.com For instance, they may interact with coagulants and flocculants, diminishing their ability to remove suspended solids and other contaminants. sinoshiny.com The fluorescent properties of these compounds make them detectable even at very low concentrations, which is a concern for water intended for reuse or discharge into sensitive ecosystems. sinoshiny.com

Studies have shown a correlation between the fluorescence of brighteners and fecal coliform levels in aquatic environments, suggesting their potential as indicators of human waste contamination from sources like failing septic systems or sewage leaks. turnerdesigns.com The detection of these compounds can signal the need for corrective actions to prevent increased anthropogenic input that could significantly affect ecosystems. turnerdesigns.com

Some microorganisms have demonstrated the ability to interact with compounds found in polluted environments. For example, the fungus Scedosporium apiospermum can utilize aromatic compounds, suggesting a potential role in the bioremediation of polluted sites. oup.comnih.gov Fungi, in general, play a role in the degradation of various pollutants.

The following table summarizes the observed effects of optical brighteners on different aquatic organisms and processes:

| Organism/Process | Observed Effect | Reference(s) |

| Aquatic Organisms (General) | The substance is considered harmful. | itcilo.orgnih.gov |

| Algal Community | No specific data on this compound, but chromium(VI), another pollutant, showed varying toxicity. | epa.gov |

| Bacteria (Escherichia coli, Pseudomonas putida) | No specific data on this compound, but chromium(VI) toxicity has been studied. | epa.gov |

| Protozoa | No specific data on this compound, but chromium(VI) toxicity has been studied. | epa.gov |

| Daphnia magna | The toxicity of chromium(VI) salts was influenced by water hardness and pH. | epa.gov |

| Wastewater Treatment Microorganisms | Oxygen uptake was either unaffected or slightly reduced after acclimatization to a fluorescent brightener. | oecd.org |

| River Water Organics Oxidation | Oxygen uptake was equal to or greater than the control in the presence of a fluorescent brightener. | oecd.org |

Interactions with Plant Residues and Decomposition Processes

The interaction of fluorescent whitening agents with organic matter, such as plant residues, is a key aspect of their environmental fate. Studies have shown that optical brighteners have a high affinity for cellulose (B213188), a major component of plant cell walls. usgs.gov This affinity is the basis for their use in detecting wastewater contamination, where cotton pads are used to adsorb these compounds from water. usgs.gov

Research on the adsorption of fluorochromes, including this compound extra, on decomposing plant residues has provided insights into these interactions. In one study, Blankophor R extra was the only one of ten tested fluorochromes deemed suitable for the research due to its specific adsorption characteristics. journals.co.za The study utilized fluorescence microscopy to observe the primary fluorescence of plant tissues and how it changes during decomposition. journals.co.za For instance, the primary fluorescence of ground maize cob cellulose is whitish-blue, which darkens with lignification. journals.co.za

The process of decomposition leads to the formation of humic substances that can cover the original plant material. journals.co.za These newly formed humic compounds exhibit a strong ability to adsorb the fluorochrome, a process described as chemisorption. journals.co.za This strong binding indicates chemical interactions between the dye and the decomposing plant matter, rather than weaker Van der Waals forces. journals.co.za The high retention of the fluorochrome by decomposed residues, especially when additional nitrogen is present, suggests that the formation of humic compounds significantly alters the surface properties of the plant material, leading to this efficient chemisorption. journals.co.za

This strong interaction with decomposing plant matter and the resulting humic substances can influence the mobility and bioavailability of this compound in the environment.

Research into Bioremediation and Removal Technologies in Environmental Contexts

The presence of optical brighteners in wastewater has prompted research into effective removal and degradation technologies. sinoshiny.com

Conventional wastewater treatment plants (WWTPs) play a crucial role in mitigating the release of optical brighteners into the environment. The effectiveness of these plants in removing fluorescent whitening agents (FWAs) can be quite high.

Studies have demonstrated significant removal rates of FWAs during various stages of wastewater treatment:

Primary Treatment: 56% - 85% removal. oecd.org

Secondary Treatment: 82% - 95% removal. oecd.org

Tertiary Treatment: 97% - 99% removal. oecd.org

For some specific fluorescent brighteners, removal can be up to 100%. oecd.org A significant portion of this removal is attributed to the adsorption of the compounds onto sewage sludge. usgs.govheraproject.com One study reported that approximately 85% of optical brighteners adsorbed to sludge during the treatment process. usgs.gov This high adsorption is likely due to the abundance of cellulosic material in sewage sludge. oecd.org

The following table summarizes the removal efficiency of FWAs in wastewater treatment:

| Treatment Stage | Removal Efficiency | Reference(s) |

| Primary | 56% - 85% | oecd.org |

| Secondary | 82% - 95% | oecd.org |

| Tertiary | 97% - 99% | oecd.org |

| Adsorption to Sludge | ~85% | usgs.govheraproject.com |

Despite high removal rates in WWTPs, the slow decomposition of optical brighteners means they can persist and serve as indicators of wastewater contamination. pme.com Their fluorescent nature can also interfere with UV-based water sanitation methods. pme.com

Beyond conventional wastewater treatment, research is exploring novel methods to enhance the degradation of optical brighteners. One area of investigation is the use of nanotechnology.

A study reported the synthesis of this compound nanoparticles using a reverse microemulsion method. researchgate.netresearchgate.net The resulting nanoparticles were spherical with an average diameter of 60 nm. researchgate.netresearchgate.net This method produced a clear, homogeneous, and thermodynamically stable microemulsion system. researchgate.netresearchgate.net Such nanoparticle formulations could have applications in various fields, including as photocatalysts or in fluorescence imaging. researchgate.net

Another innovative approach involves the use of microreactors for creating catalysts. Research has shown that reactions within the confined spaces of a microreactor can lead to higher conversion rates and better selectivity due to enhanced transport processes. researchgate.net This technology could potentially be applied to develop more efficient catalysts for the degradation of persistent organic pollutants like this compound.

Furthermore, bioremediation strategies utilizing microorganisms are a promising field. Some fungi and bacteria have been identified that can degrade complex organic compounds and could potentially be used to treat water contaminated with optical brighteners. canterbury.ac.nzawsjournal.org For example, certain Bacillus and Citrobacter species have shown the ability to decolorize industrial dyes. canterbury.ac.nz The development of formulations to protect these beneficial microorganisms, such as encapsulation in wax with UV absorbents, could enhance their effectiveness in real-world applications. dntb.gov.uaapsnet.org

Academic Applications and Interdisciplinary Research Contributions

Material Science Research on Brightener-Substrate Interactions

In the realm of material science, the interaction between fluorescent whitening agents like Blancophor R and various substrates is a key area of investigation. mpie.denovapublishers.comniist.res.in This research provides fundamental insights into the chemical and physical processes that govern the performance of these additives in enhancing the optical characteristics of materials.

The efficacy of this compound as a whitening agent is intrinsically linked to its adsorption onto fiber surfaces. Research has delved into the mechanisms governing this process on both natural cellulosic fibers and synthetic polymers.

For cellulosic fibers, which possess numerous hydroxyl groups, the adsorption of stilbene-type fluorescent whiteners like this compound is a complex process. mdpi.commdpi.com The affinity of these compounds for cellulose (B213188) is high, driven by a combination of hydrogen bonding and van der Waals forces. asm.org The presence of sulfonic acid groups in the this compound molecule enhances its solubility in aqueous solutions, a crucial factor in its application during wet processing of textiles and paper. researchgate.netresearchgate.net Studies have shown that the molecular structure of the whitener, including the length of the conjugated system and the nature of substituent groups, significantly influences its substantivity and, consequently, its whitening efficiency on cellulosic substrates. mdpi.comkvmwai.edu.in

On synthetic fibers, such as polyamide, the adsorption mechanism differs due to the distinct chemical nature of the substrate. researchgate.net The interaction is often influenced by factors like the hydrophobic character of the fiber and the potential for ionic interactions. In controlled studies, the incorporation of this compound into laundry liquor formulations has been shown to inhibit dye transfer for polyamide fabrics, indicating a strong association with the fiber surface. researchgate.net The synthesis of this compound nanoparticles has been explored to enhance its dispersibility and stability, leading to improved dye transfer inhibition effects. researchgate.net

The following table summarizes key aspects of this compound adsorption on different fiber types:

| Fiber Type | Primary Adsorption Mechanisms | Influencing Factors |

| Cellulosic (e.g., Cotton) | Hydrogen bonding, Van der Waals forces | Molecular structure of the whitener, presence of sulfonic acid groups, aqueous solubility. |

| Synthetic (e.g., Polyamide) | Hydrophobic interactions, Ionic interactions | Hydrophobicity of the fiber, formulation of the application medium (e.g., presence of surfactants). |

This table provides a simplified overview of the complex adsorption processes involved.

The primary function of this compound is to enhance the whiteness of materials by absorbing ultraviolet (UV) light and re-emitting it as blue light, which counteracts any yellowish cast. intertek.comarvojournals.org Academic research has quantified this effect, demonstrating the ability of this compound to increase the brightening and whitening of textile fibers. researchgate.net This is achieved by shifting the fluorescence emission to a longer wavelength in the blue region of the spectrum, which minimizes the perception of yellow. researchgate.netiitk.ac.in

Studies on nanoparticles of this compound have shown that altering the physical form of the brightener can further modify its optical properties. researchgate.net For instance, nanoparticles of this compound exhibited a shift in their fluorescence emission to a longer wavelength compared to the conventional form, which can lead to increased brightening effects. researchgate.net

Adsorption Mechanisms on Cellulosic and Synthetic Fibers in Controlled Studies

Role in Biological and Biotechnological Research Methodologies

The specific binding affinity of this compound for certain biopolymers has made it a valuable tool in various biological and biotechnological research applications. vdu.ltduq.edunetjournals.org Its fluorescence allows for the visualization and detection of specific cellular structures and organisms.

This compound and similar fluorescent whiteners have a high affinity for chitin (B13524) and cellulose, which are major components of fungal cell walls. asm.orgresearchgate.net This property makes them excellent fluorescent stains for the detection and visualization of fungal elements in research settings. When exposed to UV light, the bound brightener fluoresces, making fungal hyphae, pseudohyphae, and yeast cells clearly visible against a dark background. oup.commdpi.com

This staining technique is rapid, simple, and inexpensive, offering improved visibility and accuracy compared to traditional methods like potassium hydroxide (B78521) (KOH) preparations. researchgate.net In research models, Blancophor has been used to quantify fungal load in tissues and to localize fungal elements for subsequent analysis, such as immunofluorescence. asm.orgnih.gov For example, it has been successfully used to stain fungi in tissue sections and bronchoalveolar lavage fluid in experimental settings. asm.org The stability of the Blankophor working solution and its ability to be used concomitantly with tissue maceration further enhance its utility in the laboratory. asm.org

A comparison of fluorescent whiteners for fungal detection in a diagnostic laboratory setting revealed that Blancophor demonstrated high sensitivity and specificity. researchgate.net

| Feature | Blancophor Staining |

| Target Molecules | Chitin, Cellulose |

| Principle | Binds to fungal cell wall components and fluoresces under UV light. |

| Advantages in Research | Rapid, sensitive, specific, improves visualization, can be used with other techniques. asm.orgresearchgate.net |

| Applications | Detection and quantification of fungi in tissue and fluid samples. asm.orgnih.gov |

This table summarizes the key features of this compound as a fungal stain in a research context.

In the field of entomology, certain optical brighteners, including derivatives of stilbene (B7821643), have been found to enhance the efficacy of microbial biocontrol agents, particularly baculoviruses like nuclear polyhedrosis viruses (NPVs). google.com These viruses are used to control insect pest populations, but their effectiveness can be limited by their slow speed of kill and degradation by solar UV radiation. google.com

Research has shown that formulating NPVs with certain fluorescent brighteners can significantly increase their virulence and accelerate the rate at which they kill insect larvae. google.comkglmeridian.com For instance, studies have demonstrated that the addition of specific brighteners, such as Blankophor BBH, can enhance the activity of NPVs against various lepidopteran species. kglmeridian.com The mechanism of this enhancement is thought to involve the disruption of the peritrophic matrix in the insect midgut, which may facilitate the passage of the virus to susceptible host cells. Some brighteners may also act as UV protectants, increasing the persistence of the virus in the field. kglmeridian.com

However, the effect can be specific to the brightener and the virus-host system. Some brighteners have been shown to enhance NPV activity, while others have no effect or can even be inhibitory at certain concentrations. kglmeridian.comdoi.orgresearchgate.net For example, while Blankophor BBH enhanced the activity of the Spodoptera frugiperda MNPV (SfMNPV), other stilbenes like Blankophor CLE resulted in a decrease in virus-induced mortality. researchgate.net The concentration of the brightener is also a critical factor, with some showing enhancement at lower concentrations and inhibition at higher ones. doi.org

Staining and Detection of Fungal Elements in Non-Human Diagnostic Research

Forensic Science Applications of Optical Brighteners in Material Analysis

The presence and type of optical brighteners on materials can provide valuable information in forensic investigations. As these compounds are widely used in paper, textiles, and detergents, their analysis can help in comparing and linking evidence. researchgate.netgoogle.com

The fluorescence of optical brighteners under UV light is a key characteristic utilized in forensic science. nih.gov For example, questioned documents can be examined for the presence of fluorescent whitening agents in the paper. Different paper manufacturers use different types and amounts of brighteners, which can help in determining the origin or authenticity of a document. Similarly, fibers found at a crime scene can be analyzed for the presence of optical brighteners and compared to fibers from a known source. The unique fluorescence spectrum of a specific brightener can serve as a characteristic feature for comparison.

While direct research on "this compound" in forensics is not extensively published, the principles of using fluorescent whitening agents in material analysis are well-established. The development of highly sensitive analytical techniques allows for the detection and characterization of these compounds even in trace amounts. rsc.org

The fluorescent whitening agent, this compound, a compound of the stilbene disulfo-type, has become a subject of significant scientific and technological interest, leading to its application in interdisciplinary research, particularly within the field of nanotechnology. researchgate.net Researchers have successfully developed methods to synthesize this compound nanoparticles, opening up new avenues for investigating its properties and potential applications at the nanoscale. tandfonline.comresearchgate.net

One of the primary methods employed for this synthesis is the reverse microemulsion technique. tandfonline.comresearchgate.net This approach allows for the creation of nano-sized water droplets dispersed within a continuous oil phase, stabilized by surfactant molecules at the water/oil interface. researchgate.netresearchgate.net This controlled environment facilitates the formation of uniform nanoparticles. The synthesis of this compound itself involves a nucleophilic substitution reaction with phenyl-isocyanate based on 4,4′-diamino-stilbene-2,2′-disulfonic acid. tandfonline.comresearchgate.netresearchgate.net The resulting nanoparticles have been characterized using various spectroscopy and microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). researchgate.nettandfonline.com

Research on Dye Transfer Inhibition Mechanisms at the Nanoscale

A significant area of academic research into this compound nanoparticles is their application as dye transfer inhibitors (DTI) in laundry liquors. researchgate.net The conversion of this compound into a nanoparticle formulation has been shown to result in excellent DTI effects. researchgate.nettandfonline.comresearchgate.net

Research has focused on understanding how these nanoparticles function in a washing process model. Studies have incorporated this compound nanoparticles into liquid detergent formulations to test their effectiveness in preventing dye from transferring to acceptor fabrics, such as polyamide, at elevated temperatures (e.g., 60°C). researchgate.net The high stability of the this compound nanoparticles in these systems is a key factor contributing to their superior performance as dye transfer inhibitors. researchgate.nettandfonline.com This application highlights the potential for nanotechnology to enhance the efficiency of common household products through the controlled formulation of existing chemical compounds.

Stability and Performance of this compound Nanoparticles in Model Systems

The stability and performance of this compound nanoparticles have been systematically evaluated in controlled laboratory settings, specifically within reverse microemulsion systems. These systems are thermodynamically stable, clear, and homogeneous, providing an ideal model for studying nanoparticle formation and characteristics. tandfonline.comresearchgate.net

Research has identified an optimized formulation for creating stable this compound nanoparticles. researchgate.nettandfonline.com The resulting nanoparticles are spherical and have an average diameter of approximately 60 nm, as confirmed by SEM and TEM imaging. researchgate.nettandfonline.comresearchgate.net The stability of these nanoparticles is crucial for their effectiveness, particularly in applications like dye transfer inhibition, where they need to remain dispersed and active in a complex chemical environment. researchgate.net

Table 1: Optimized Formulation for this compound Nanoparticle Synthesis via Reverse Microemulsion

| Component | Role | Concentration (w/w) |

| n-butyl acetate (B1210297) | Oil Phase | 50% |

| Water | Aqueous Phase | 20% |

| Cetyltrimethylammonium bromide (CTAB) | Cationic Surfactant | 10% |

| Isopropanol (B130326) | Co-surfactant | 20% |

| This compound | Active Compound (in water) | 0.5% |

This table details the composition of the thermodynamically stable reverse microemulsion system used to prepare this compound nanoparticles, based on published research findings. researchgate.nettandfonline.comresearchgate.net

Table 2: Characterization of this compound Nanoparticles

| Property | Finding | Source(s) |

| Morphology | Spherical | researchgate.nettandfonline.com |

| Average Diameter | 60 nm | researchgate.nettandfonline.com |

| Synthesis Method | Reverse Microemulsion | tandfonline.comresearchgate.net |

| Stability | High, thermodynamically stable system | researchgate.nettandfonline.com |

| Application Tested | Dye Transfer Inhibition (DTI) | researchgate.netresearchgate.net |

| Performance | Excellent DTI effects | researchgate.nettandfonline.comresearchgate.net |

This table summarizes the key physical and performance characteristics of this compound nanoparticles as determined in model systems. researchgate.nettandfonline.comresearchgate.net

Future Research Directions and Unanswered Questions

Emerging Analytical Challenges and Innovations for Blancophor R Detection

The detection and quantification of this compound and similar fluorescent whitening agents (FWAs) in various matrices present ongoing analytical challenges. While methods like high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS) are established, future research will likely focus on developing more sensitive, rapid, and field-deployable techniques. researchgate.netamazonaws.com A significant challenge lies in the potential for photoisomerization of stilbene (B7821643) derivatives, such as the conversion from trans to cis isomers under light exposure, which can affect accurate quantification. researchgate.net Future analytical methods must account for these transformations.

Innovations are emerging to overcome these hurdles. For instance, hollow fiber liquid-phase microextraction (HF-LPME) coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has shown promise for extracting and analyzing FWAs from complex samples like food contact materials. nih.govtandfonline.com This technique boasts high enrichment factors and low detection limits. nih.govtandfonline.com Furthermore, the development of advanced solid-phase extraction (SPE) materials, such as Captiva EMR-Lipid columns, enables the effective removal of interfering substances like phospholipids (B1166683) from biological samples, facilitating the analysis of FWA traces in human plasma. nih.gov

Future research will likely explore the use of novel nanomaterials as sensors for FWA detection and the refinement of spectroscopic techniques to differentiate between various FWA isomers and degradation products in environmental and biological samples. researchgate.netresearcher.life

Table 1: Comparison of Conventional and Emerging Analytical Techniques for FWA Detection

| Feature | Conventional HPLC | UPLC-MS/MS with HF-LPME |

| Principle | Separation based on column chemistry, fluorescence detection | Microextraction followed by high-resolution mass analysis |

| Sensitivity | Moderate | High, with low limits of detection (e.g., 0.3-0.9 ng/kg⁻¹) nih.govtandfonline.com |

| Sample Preparation | Often requires extensive cleanup | Simplified with high enrichment factors (71-205) nih.govtandfonline.com |

| Challenges | Isomer differentiation, matrix interference amazonaws.comresearchgate.net | Method development for diverse matrices |

| Future Scope | Integration with more advanced detectors | Miniaturization, development of novel extraction phases |

Advanced Environmental Modeling and Refined Risk Assessment Methodologies

Understanding the environmental fate and impact of this compound is crucial. Current models indicate that similar FWAs are partially removed in sewage treatment plants, with the remainder entering surface waters where they undergo photodegradation. dss.go.thheraproject.com However, these models often rely on generalized assumptions. Future research should focus on developing more sophisticated environmental models that incorporate site-specific parameters, the influence of various water chemistries on degradation rates, and the behavior of FWA degradation byproducts.

Refined risk assessment methodologies are also needed. The Ecological Risk Classification of Organic Substances (ERC) approach, which considers multiple hazard and exposure metrics, represents a step forward. canada.cacanada.ca This framework has been used to classify the ecological risk of stilbene-based FWAs. canada.cacanada.ca Future assessments should integrate more comprehensive data on the entire life cycle of this compound, from production to disposal and environmental degradation. A tiered approach, starting with screening-level assessments and progressing to more detailed evaluations as needed, can balance the cost and benefit of data collection and analysis. epa.goveuropa.eu

A key area for future investigation is the potential for bioaccumulation and the long-term effects of chronic, low-level exposure on aquatic ecosystems. While some studies suggest low potential for adverse effects, the widespread use of these compounds necessitates ongoing vigilance and more nuanced risk characterization. heraproject.com

Novel Synthetic Routes and Nanomaterial Engineering for Future Research Applications

The synthesis of this compound and its derivatives has traditionally involved nucleophilic substitution reactions. researchgate.netresearchgate.net Future research is expected to explore more efficient and sustainable synthetic pathways. This could involve the use of green chemistry principles to reduce waste and energy consumption. crescent.education The design and synthesis of novel stilbene derivatives with tailored properties, such as enhanced photostability or specific biological interactions, is another promising avenue. nih.gov

A particularly exciting frontier is the intersection of this compound with nanomaterial engineering. Research has already demonstrated the synthesis of this compound nanoparticles using a reverse microemulsion method, resulting in spherical nanoparticles with an average diameter of 60 nm. researchgate.net These nanoparticles have shown high stability and effectiveness in dye transfer inhibition. researchgate.net Further exploration could focus on encapsulating this compound within various nanocarriers to control its release, enhance its performance in specific applications, or alter its environmental interactions.

Inorganic nanoparticles, such as those based on silicon and germanium, are also being investigated as alternatives to traditional organic FWAs due to their enhanced photostability. researchgate.net Future research could explore hybrid materials that combine the fluorescent properties of this compound with the stability and unique characteristics of engineered nanomaterials for applications beyond conventional brightening. nih.gov

Table 2: Properties of Synthesized this compound Nanoparticles

| Property | Value | Source |

| Synthesis Method | Reverse Microemulsion | researchgate.net |

| Average Diameter | 60 nm | researchgate.net |

| Shape | Spherical | researchgate.net |

| Max. Excitation (λex) | 373 nm (in ethanol) | researchgate.net |

| Max. Emission (λem) | 417 nm (in ethanol) | researchgate.net |

| Application Shown | Dye Transfer Inhibition (DTI) | researchgate.net |

Interdisciplinary Synergies and Unexplored Research Frontiers involving this compound

While primarily known for its use in the textile, paper, and detergent industries, the unique fluorescent properties of this compound open doors to a wide range of interdisciplinary applications. blankophor-oba.comblankophor-oba.com Its ability to bind to β-glycosidically linked polysaccharides like chitin (B13524) and glucan has already led to its use in medical diagnostics, specifically for the fluorescent staining and detection of fungi in clinical specimens. nih.govmdpi.comnih.gov This application can be crucial for the rapid diagnosis of mycoses. nih.gov

Future research could expand on these diagnostic capabilities. For instance, the use of this compound in conjunction with advanced imaging techniques like flow cytometry or deep-learning-assisted microscopy could lead to more sensitive and automated detection of microorganisms. researchgate.netmdpi.com

Unexplored frontiers for this compound may lie in materials science, where it could be used as a fluorescent marker in adhesives or as an additive in specialty paints and printing inks to enhance contrast and whiteness. blankophor-oba.com Its potential as a component in organic light-emitting diodes (OLEDs) or as a probe in biological research are other areas ripe for investigation. researchgate.net The synergy between chemists synthesizing novel derivatives, materials scientists engineering new composites, and biologists exploring new diagnostic tools will be key to unlocking the full potential of this versatile compound. ycis.ac.in

Q & A

Basic Research Questions

Q. How can researchers identify unresolved scientific questions about Blancophor R?

- Methodological Answer : Begin with a systematic literature review to map existing studies on this compound, focusing on synthesis, applications, and physicochemical properties. Use databases like PubMed, SciFinder, and Web of Science, applying Boolean operators (e.g., "this compound AND stability NOT industrial") to refine searches . Gaps may emerge in areas like degradation pathways or understudied applications. Frame questions using the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity, e.g., "How does pH (intervention) affect the photostability (outcome) of this compound (problem) in aqueous solutions (population) over 48 hours (time)?" .

Q. What experimental design principles are critical for studying this compound's synthesis?

- Methodological Answer : Prioritize reproducibility by documenting reaction conditions (temperature, solvent purity, catalyst ratios) and validation methods (e.g., NMR, HPLC for yield analysis). Include control groups (e.g., solvent-only reactions) to isolate variables. For kinetic studies, use time-resolved spectroscopic techniques to track intermediate formation. Reference protocols from analogous fluorescent compounds to ensure methodological rigor .

Q. How should researchers address this compound's stability under varying environmental conditions?

- Methodological Answer : Design accelerated stability tests (e.g., exposure to UV light, elevated temperatures) and quantify degradation via mass spectrometry or fluorescence quenching assays. Use factorial designs to assess interactions between variables (e.g., humidity × temperature). Tabulate results for clarity:

| Condition | Degradation Rate (%) | Key Degradation Product |

|---|---|---|

| UV (254 nm, 24h) | 22.5 ± 1.8 | Quinone derivative |

| 40°C, 75% RH (7d) | 8.3 ± 0.9 | Hydrolyzed isomer |

Compare findings with computational models (e.g., DFT for bond stability predictions) .

Advanced Research Questions

Q. How can contradictory data on this compound's fluorescence quantum yield be resolved?

- Methodological Answer : Conduct meta-analyses of published values, noting methodological discrepancies (e.g., solvent polarity, instrument calibration). Replicate experiments under standardized conditions (IUPAC guidelines for fluorescence measurements). Apply error propagation analysis and Bayesian statistics to quantify uncertainty. For example:

| Study | Quantum Yield (Φ) | Solvent | Excitation λ (nm) |

|---|---|---|---|

| Smith et al. (2022) | 0.78 ± 0.03 | Ethanol | 365 |

| Lee et al. (2023) | 0.65 ± 0.05 | Water | 370 |

Identify solvent-dependent effects through solvatochromic studies .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., bioimaging + environmental science)?

- Methodological Answer : Formulate hybrid hypotheses, such as "Does this compound's cytotoxicity in algae correlate with its photodegradation byproducts?" Collaborate with ecotoxicology labs to assess bioaccumulation using LC-MS/MS and with computational chemists to model interaction pathways. Use participatory frameworks (e.g., involving environmental agencies in data interpretation) to align research with real-world impacts .

Q. How can this compound's interaction with biomolecules be characterized methodologically?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins/DNA. For structural insights, use X-ray crystallography or cryo-EM if complexes form ordered structures. Pair with molecular dynamics simulations to predict binding sites. Validate findings using knock-out cellular models (e.g., CRISPR-edited cells lacking target receptors) .

Methodological Frameworks

- Literature Review : Use citation chaining (backward/forward searching) to trace this compound’s research lineage. Tools like Connected Papers or Citation Gecko can visualize knowledge gaps .

- Hypothesis Testing : Align with Bradford Hill criteria (specificity, temporality, biological plausibility) to evaluate causality in toxicity studies .

- Data Analysis : Apply multivariate regression to dissect factors influencing this compound’s reactivity, ensuring variables are normalized to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.